molecular formula C17H14ClN3OS B221279 1-benzyl-8-chloro-4,4a-dihydro-2H-pyridazino[4,3-b][1,4]benzothiazin-3-one

1-benzyl-8-chloro-4,4a-dihydro-2H-pyridazino[4,3-b][1,4]benzothiazin-3-one

Cat. No. B221279
M. Wt: 343.8 g/mol
InChI Key: TWPWHNUFQGTXMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzyl-8-chloro-4,4a-dihydro-2H-pyridazino[4,3-b][1,4]benzothiazin-3-one, also known as PBOX-15, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been found to exhibit promising anticancer properties and has therefore been extensively studied for its mechanism of action and biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 1-benzyl-8-chloro-4,4a-dihydro-2H-pyridazino[4,3-b][1,4]benzothiazin-3-one involves the disruption of DNA repair mechanisms in cancer cells. It has been found to inhibit the activity of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. This inhibition leads to the accumulation of DNA damage, ultimately resulting in apoptosis of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 1-benzyl-8-chloro-4,4a-dihydro-2H-pyridazino[4,3-b][1,4]benzothiazin-3-one exhibits promising anticancer properties both in vitro and in vivo. It has been found to induce apoptosis in various cancer cell lines, including breast, ovarian, and prostate cancer. 1-benzyl-8-chloro-4,4a-dihydro-2H-pyridazino[4,3-b][1,4]benzothiazin-3-one has also been found to inhibit tumor growth in animal models of cancer.

Advantages and Limitations for Lab Experiments

One of the advantages of 1-benzyl-8-chloro-4,4a-dihydro-2H-pyridazino[4,3-b][1,4]benzothiazin-3-one is its selectivity towards cancer cells, sparing normal cells. This makes it a promising candidate for cancer therapy. However, one of the limitations of 1-benzyl-8-chloro-4,4a-dihydro-2H-pyridazino[4,3-b][1,4]benzothiazin-3-one is its poor solubility, which can make it difficult to administer in vivo.

Future Directions

Future research on 1-benzyl-8-chloro-4,4a-dihydro-2H-pyridazino[4,3-b][1,4]benzothiazin-3-one could focus on improving its solubility and bioavailability, as well as exploring its potential in combination therapy with other anticancer agents. Additionally, further studies could investigate the potential of 1-benzyl-8-chloro-4,4a-dihydro-2H-pyridazino[4,3-b][1,4]benzothiazin-3-one in other disease states, such as inflammatory disorders and neurodegenerative diseases.

Synthesis Methods

The synthesis of 1-benzyl-8-chloro-4,4a-dihydro-2H-pyridazino[4,3-b][1,4]benzothiazin-3-one involves a multi-step process that includes the condensation of 2-aminobenzothiazole with 2-chloroacetyl chloride, followed by the reaction with benzylamine and cyclization with hydrazine hydrate. The final product is obtained after purification and characterization through various spectroscopic techniques.

Scientific Research Applications

1-benzyl-8-chloro-4,4a-dihydro-2H-pyridazino[4,3-b][1,4]benzothiazin-3-one has been extensively studied for its potential anticancer properties. It has been found to induce apoptosis, inhibit cell proliferation, and disrupt DNA repair mechanisms in cancer cells. Studies have also shown that 1-benzyl-8-chloro-4,4a-dihydro-2H-pyridazino[4,3-b][1,4]benzothiazin-3-one exhibits selectivity towards cancer cells, sparing normal cells, making it a promising candidate for cancer therapy.

properties

Product Name

1-benzyl-8-chloro-4,4a-dihydro-2H-pyridazino[4,3-b][1,4]benzothiazin-3-one

Molecular Formula

C17H14ClN3OS

Molecular Weight

343.8 g/mol

IUPAC Name

1-benzyl-8-chloro-4,4a-dihydro-2H-pyridazino[4,3-b][1,4]benzothiazin-3-one

InChI

InChI=1S/C17H14ClN3OS/c18-12-6-7-14-13(8-12)19-17-15(23-14)9-16(22)20-21(17)10-11-4-2-1-3-5-11/h1-8,15H,9-10H2,(H,20,22)

InChI Key

TWPWHNUFQGTXMY-UHFFFAOYSA-N

SMILES

C1C2C(=NC3=C(S2)C=CC(=C3)Cl)N(NC1=O)CC4=CC=CC=C4

Canonical SMILES

C1C2C(=NC3=C(S2)C=CC(=C3)Cl)N(NC1=O)CC4=CC=CC=C4

Origin of Product

United States

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